molecular formula C18H14ClF6N3O3 B11507176 2-(5-Chloro-3-trifluoromethyl-pyridin-2-ylamino)-3,3,3-trifluoro-2-(2-methyl-benzoylamino)-propionic acid methyl ester

2-(5-Chloro-3-trifluoromethyl-pyridin-2-ylamino)-3,3,3-trifluoro-2-(2-methyl-benzoylamino)-propionic acid methyl ester

Cat. No.: B11507176
M. Wt: 469.8 g/mol
InChI Key: VDGPXFIRLKYAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-3-trifluoromethyl-pyridin-2-ylamino)-3,3,3-trifluoro-2-(2-methyl-benzoylamino)-propionic acid methyl ester is a complex organic compound that features a combination of pyridine, trifluoromethyl, and benzoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-trifluoromethyl-pyridin-2-ylamino)-3,3,3-trifluoro-2-(2-methyl-benzoylamino)-propionic acid methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl and chloro groups. Subsequent steps involve the formation of the propionic acid ester and the attachment of the benzoylamino group. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-trifluoromethyl-pyridin-2-ylamino)-3,3,3-trifluoro-2-(2-methyl-benzoylamino)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may exhibit activity against specific diseases or conditions, and its pharmacokinetic properties could be studied to determine its suitability as a drug.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-trifluoromethyl-pyridin-2-ylamino)-3,3,3-trifluoro-2-(2-methyl-benzoylamino)-propionic acid methyl ester would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Chloro-3-trifluoromethyl-pyridin-2-ylamino)-3,3,3-trifluoro-2-(2-methyl-benzoylamino)-propionic acid methyl ester include other trifluoromethylated pyridine derivatives and benzoylamino-substituted compounds. Examples include:

  • 2-(5-Chloro-3-trifluoromethyl-pyridin-2-ylamino)-3,3,3-trifluoro-2-(2-methyl-benzoylamino)-propionic acid ethyl ester
  • 2-(5-Chloro-3-trifluoromethyl-pyridin-2-ylamino)-3,3,3-trifluoro-2-(2-methyl-benzoylamino)-propionic acid isopropyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H14ClF6N3O3

Molecular Weight

469.8 g/mol

IUPAC Name

methyl 2-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]amino]-3,3,3-trifluoro-2-[(2-methylbenzoyl)amino]propanoate

InChI

InChI=1S/C18H14ClF6N3O3/c1-9-5-3-4-6-11(9)14(29)28-16(15(30)31-2,18(23,24)25)27-13-12(17(20,21)22)7-10(19)8-26-13/h3-8H,1-2H3,(H,26,27)(H,28,29)

InChI Key

VDGPXFIRLKYAAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=C(C=C(C=N2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.